3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests significant pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions
Formation of Quinazoline Core: The synthesis begins with the condensation of anthranilic acid with formamide to form quinazolinone.
Introduction of Pyrazole Ring: The quinazolinone is then reacted with hydrazine derivatives to form the pyrazoloquinazoline structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the quinazoline ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and fluorophenyl groups enhances its binding affinity and specificity. The exact pathways involved depend on the biological context but often include inhibition of key enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methylquinazolin-4(3H)-one
- 3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrimidin-6(7H)-one
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one exhibits unique structural features that enhance its biological activity. The combination of the pyrazoloquinazoline core with chlorophenyl and fluorophenyl groups provides a distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H17ClFN3O |
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Molecular Weight |
405.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C23H17ClFN3O/c1-13-22(15-2-6-17(24)7-3-15)23-26-12-19-20(28(23)27-13)10-16(11-21(19)29)14-4-8-18(25)9-5-14/h2-9,12,16H,10-11H2,1H3 |
InChI Key |
QTYSBJGPAGSUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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